Ethyl 3,3-dimethoxypropanoate

Heterocyclic Synthesis Quinoline Reaction Yield

Ethyl 3,3-dimethoxypropanoate (EDP) is a specialized C3-building block classified as an alkyl 3,3-dialkoxypropionate. Its structure integrates an ethyl ester with a terminal dimethyl acetal group, effectively serving as a bifunctional masked formyl-acetate equivalent.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 262293-82-3
Cat. No. B1628195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-dimethoxypropanoate
CAS262293-82-3
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(OC)OC
InChIInChI=1S/C7H14O4/c1-4-11-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3
InChIKeyVHJGYBJBTJCULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3-dimethoxypropanoate (CAS 262293-82-3): A Differentiated C3 Synthon for Heterocyclic Synthesis


Ethyl 3,3-dimethoxypropanoate (EDP) is a specialized C3-building block classified as an alkyl 3,3-dialkoxypropionate [1]. Its structure integrates an ethyl ester with a terminal dimethyl acetal group, effectively serving as a bifunctional masked formyl-acetate equivalent . This compound is commercially available in purities of 95-98% . The acetal functionality acts as a latent aldehyde, enabling the compound to function as a 1,3-dielectrophile in synthetic sequences, which underpins its utility in constructing complex heterocyclic frameworks .

Bifunctional C3-synthon: masked formyl-acetate equivalent
Dimethyl acetal protective group enables latent aldehyde release
Purity 95–98% supports multi-step synthetic sequences

Why Ethyl 3,3-dimethoxypropanoate is Not a Commodity: Key Points of Differentiation from In-Class Analogs


The procurement of alkyl 3,3-dialkoxypropionates is not a commodity decision, as substituent-level changes in either the ester or acetal groups can critically impact reaction outcomes. As demonstrated in the patent literature, even within the same reaction class, the yield can vary significantly between substrates: for example, the synthesis of methyl 3,3-dimethoxypropionate was achieved in only 19% yield under specific batch conditions [1]. Therefore, the selection of Ethyl 3,3-dimethoxypropanoate must be guided by quantitative performance data, as interchanging it with the methyl ester or diethoxy analog without validation can lead to substantial changes in reactivity, yield, and physicochemical properties, as detailed below.

Yield risk: Methyl ester analog showed substantially lower yield in patent examples, risking synthetic efficiency.
Distillation risk: Ethyl ester’s higher boiling point facilitates purification; methyl ester’s volatility may cause evaporative loss.
Purification risk: Lipophilicity difference (LogP) can shift reversed-phase retention and aqueous work-up behavior.

Quantitative Evidence Guide: How Ethyl 3,3-dimethoxypropanoate Compares to its Closest Analogs


Reaction Yield in Quinoline Synthesis: A Direct Comparison with Alternative Synthons

In a cascade reaction for synthesizing a key intermediate of the anticancer drug Lenvatinib, Ethyl 3,3-dimethoxypropionate (EDP) was used as a reactant with 3-methoxyaniline. The reaction, under microwave irradiation, provided the desired 4-chloro-7-methoxyquinoline-6-carboxaldehyde product in a yield of 72.2% [1]. While this study does not directly compare EDP to other synthons in the same paper, it provides a quantitative performance baseline for this specific, pharmaceutically relevant transformation. The 72.2% yield is a key metric for evaluating the efficiency of EDP in this context, and can be compared against yields from other synthetic routes reported in the literature for similar quinoline scaffolds.

Quinoline Synthesis Yield
Cross-study comparable
72.2%
Reported benchmark for EDP in microwave cascade formylation-cyclization.
Vilsmeier reagent, BF3·Et2O, 90 °C, 20 min
Heterocyclic Synthesis Quinoline Reaction Yield

Lipophilicity (LogP) Profile: A Comparative Assessment for Solubility and Purification

The calculated LogP for Ethyl 3,3-dimethoxypropanoate is reported as 0.5585 . For comparison, the methyl ester analog, methyl 3,3-dimethoxypropanoate (CAS 7424-91-1), has a higher predicted LogP, consistent with its smaller alkyl group. For instance, while not directly measured, the LogP for the methyl ester is predicted to be >0.5. This difference, though seemingly small, has practical implications. A LogP value closer to zero indicates a more balanced hydrophilicity-lipophilicity profile, which can lead to better aqueous solubility and more predictable retention in reversed-phase chromatographic purification compared to its more lipophilic methyl ester counterpart. This property facilitates easier handling and purification during multi-step syntheses.

Lipophilicity (LogP)
Class-level inference
LogP 0.56
vs. methyl ester >0.5 (predicted)
Lower LogP may improve aqueous solubility and RP-HPLC purification.
Calculated values; experimental validation advised.
Physicochemical Properties LogP Purification

Boiling Point as a Practical Differentiator for Distillation and Purity Control

The boiling point of Ethyl 3,3-dimethoxypropanoate is 199.2 °C at 760 mmHg . In contrast, the boiling point of the corresponding methyl ester analog, methyl 3,3-dimethoxypropanoate, is 77 °C at 20 mmHg, which is equivalent to approximately 178.8 °C at 760 mmHg . The ethyl ester exhibits a boiling point that is roughly 20 °C higher than its methyl counterpart. This substantial difference has direct implications for procurement: a higher boiling point reduces the risk of evaporative loss during vacuum distillation, can facilitate separation from lower-boiling impurities, and provides a wider operational window for solvent removal under reduced pressure without entrainment of the product.

Boiling Point
Data to verify
199.2 °C (760 mmHg)
Higher than methyl ester (~178.8 °C), reducing evaporative loss during distillation.
Atmospheric pressure; facilitates solvent removal.
Boiling Point Distillation Purity

Validated Application Scenarios for Ethyl 3,3-dimethoxypropanoate in R&D and Process Chemistry


Synthesis of Quinoline-Based Kinase Inhibitor Intermediates

In medicinal chemistry, the compound is a proven reactant for constructing 4-chloro-7-methoxyquinoline-6-carboxaldehyde, a key intermediate for the anticancer drug Lenvatinib. The reported yield of 72.2% under microwave-assisted cascade conditions provides a quantitative benchmark for this transformation, making it a reliable choice for researchers developing analogous quinoline scaffolds [1].

Precursor for Ethyl 3-oxopropanoate via Controlled Hydrolysis

The dimethyl acetal group can be selectively hydrolyzed under acidic conditions to reveal the reactive ketone moiety, yielding ethyl 3-oxopropanoate (ethyl acetoacetate), a versatile β-keto ester . This latent reactivity allows for sequential synthetic strategies where the protected form is carried through steps incompatible with free aldehydes or ketones.

Synthesis of Pyrazolopyridine Derivatives as Heterocyclic Building Blocks

Ethyl 3,3-dimethoxypropanoate has been utilized as a C3-synthon in the construction of pyrazolo[4,3-b]pyridine-6-carboxylates [2]. This demonstrates its utility in generating fused nitrogen-containing heterocycles, which are privileged structures in drug discovery programs targeting kinases and other enzymes.

Use as a 1,3-Dielectrophile in Complex Molecule Assembly

The compound functions effectively as a masked formyl-acetate equivalent, enabling its use as a 1,3-dielectrophile in multi-step organic syntheses . This reactivity profile is essential for building complex molecular architectures in a convergent manner, offering a distinct synthetic advantage over simpler ester or aldehyde building blocks.

Application
Selection Property
Validation Focus
Quinoline intermediate synthesis
Cascade reaction compatibility
Yield under microwave-assisted conditions
β-Keto ester precursor
Protected aldehyde strategy
Selective acetal hydrolysis
Pyrazolopyridine construction
C3-synthon cyclocondensation
Fused heterocycle formation efficiency
1,3-Dielectrophile assembly
Bifunctional reactivity
Convergent synthesis strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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